![molecular formula C34H26CuN4O2S2 B15213405 Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a coordination compound featuring copper as the central metal ion
Méthodes De Préparation
The synthesis of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- typically involves the reaction of copper salts with ligands containing thiazole and phenol groups. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s purity and consistency for large-scale applications .
Analyse Des Réactions Chimiques
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s thiazole and phenol groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- can be compared with other similar compounds, such as:
Copper(II) [(4-methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline): This compound also features copper as the central metal ion but has different ligands, leading to distinct properties and applications.
Copper(II) bis(2,4-pentanedionate): Another copper coordination compound with different ligands, used in various catalytic and material science applications.
The uniqueness of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- lies in its specific ligand structure, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C34H26CuN4O2S2 |
|---|---|
Poids moléculaire |
650.3 g/mol |
Nom IUPAC |
copper;2-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenolate |
InChI |
InChI=1S/2C17H14N2OS.Cu/c2*1-12-6-8-13(9-7-12)15-11-21-17(19-15)18-10-14-4-2-3-5-16(14)20;/h2*2-11,20H,1H3;/q;;+2/p-2/b2*18-10+; |
Clé InChI |
LNLMMUIGSSAAQO-BWZRFINISA-L |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].[Cu+2] |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


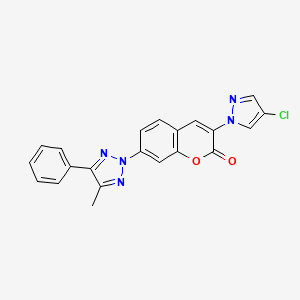
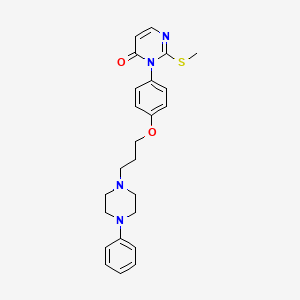
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
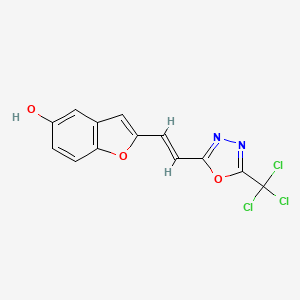
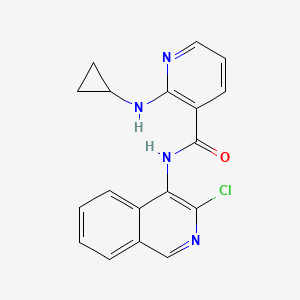
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
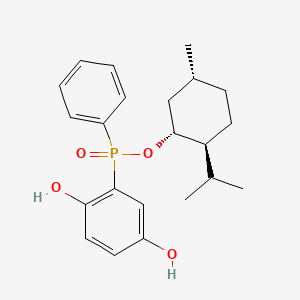
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
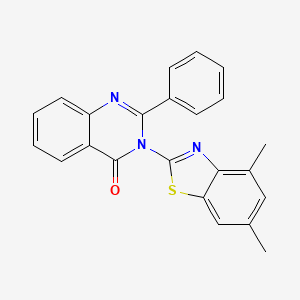
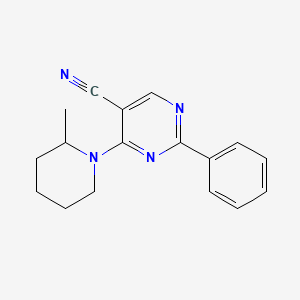
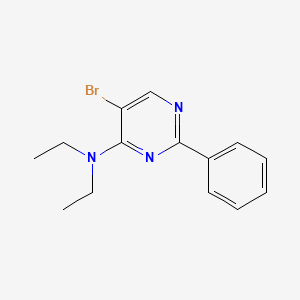
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
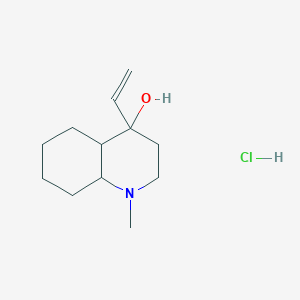
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
